N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The exact mass of the compound this compound is 451.10243389 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-26-22(28)21-20(18(13-30-21)16-8-4-3-5-9-16)25-23(26)31-14-19(27)24-12-15-7-6-10-17(11-15)29-2/h3-11,13H,12,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPLHYZJQHJWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NCC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-methoxyphenyl)methyl]-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, with CAS number 1040647-53-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, structure, and biological activity, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 434.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities. The presence of the methoxy group on the phenyl ring is significant as it can enhance lipophilicity and bioavailability.
| Property | Value |
|---|---|
| CAS Number | 1040647-53-7 |
| Molecular Formula | C23H22N4O3S |
| Molecular Weight | 434.5 g/mol |
Antimicrobial Activity
Research has shown that compounds containing pyrimidine and thieno derivatives exhibit notable antimicrobial properties. For instance, a study on similar thieno[3,2-d]pyrimidine derivatives indicated effective antibacterial activity against various strains including E. coli and S. aureus . The structure-activity relationship (SAR) studies suggest that modifications at specific positions significantly influence the antimicrobial efficacy.
Case Study:
A derivative of thieno[3,2-d]pyrimidine was synthesized and tested against common pathogens. The results indicated that certain substitutions led to enhanced activity compared to standard antibiotics. For example, compounds with a thiol group demonstrated potent activity against Candida albicans .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Its structural components suggest it may inhibit cancer cell proliferation through multiple mechanisms.
Research Findings:
- Cell Line Studies: In vitro tests on cancer cell lines such as HeLa and MCF7 have shown that similar compounds lead to significant cytotoxic effects with IC50 values in the micromolar range .
- Mechanism of Action: The compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key signaling pathways involved in cell survival .
Structure Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:
- Thienyl Group: Contributes to increased interaction with biological targets.
- Methoxy Substitution: Enhances solubility and permeability across cellular membranes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
